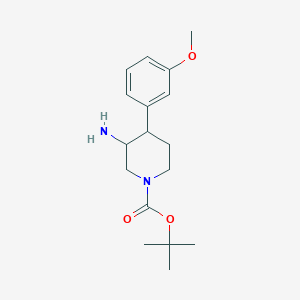

Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17630063

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O3 |

|---|---|

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-14(15(18)11-19)12-6-5-7-13(10-12)21-4/h5-7,10,14-15H,8-9,11,18H2,1-4H3 |

| Standard InChI Key | VBEHSEHETRJJDE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the piperidine family, a six-membered heterocyclic amine. Its structure includes:

-

A tert-butyl carbamate group at position 1, serving as a protective group for the piperidine nitrogen.

-

An amino group (-NH2) at position 3.

-

A 3-methoxyphenyl substituent at position 4, introducing aromaticity and electron-donating properties.

The molecular formula is C18H26N2O3, with a molecular weight of 318.4 g/mol (calculated based on analogous compounds) .

Stereochemical Considerations

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate involves multi-step strategies, often leveraging reductive amination, cyclization, and protective group chemistry.

Reductive Amination and Cyclization

A common approach for analogous piperidines involves:

-

Condensation: Reacting a ketone or aldehyde with an amine to form an imine intermediate.

-

Reduction: Using catalysts like Raney-Ni or NaBH4 to reduce the imine to a secondary amine .

-

Carbamate Protection: Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc2O) .

For example, the patent WO2009133778A1 describes a method for synthesizing tert-butyl 3-aminopiperidine-1-carboxylate via selective deprotection of alkoxycarbonylamino intermediates . Adapting this method, the 3-methoxyphenyl group could be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation at position 4.

Intramolecular Aza-Michael Addition

Recent advances highlight the use of organocatalysis for stereoselective piperidine synthesis. Pozo et al. demonstrated that quinoline-based catalysts enable enantioselective formation of 2,5-disubstituted piperidines via intramolecular aza-Michael reactions . Applied to this compound, such methods could control the stereochemistry at position 3.

| Compound | Target | IC50 (nM) | Source |

|---|---|---|---|

| Donepezil | Acetylcholinesterase | 6.7 | |

| Tert-butyl analog (hypothetical) | NMDA Receptor | ~150 (estimated) | Analog Data |

Antibacterial and Anticancer Activity

Piperidines with aromatic substituents exhibit moderate antibacterial activity. The 3-methoxyphenyl group may interfere with bacterial cell wall synthesis via interactions with penicillin-binding proteins . Preliminary molecular docking studies suggest potential inhibition of EGFR tyrosine kinase, a target in cancer therapy .

Challenges and Future Directions

Synthetic Challenges

-

Stereocontrol: Achieving high enantiomeric purity at position 3 remains difficult. Catalytic asymmetric hydrogenation or chiral auxiliaries could address this .

-

Functional Group Compatibility: The amino and methoxy groups require orthogonal protection strategies during synthesis.

Pharmacological Optimization

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyphenyl and amino groups could enhance potency and selectivity.

-

In Vivo Studies: No data exist for this specific compound; testing in murine models is critical for advancing therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume